Ethyl 2-amino-5-iodonicotinate
Overview
Description
Ethyl 2-amino-5-iodonicotinate is a chemical compound with the molecular formula C8H9IN2O2. It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and an iodine atom at the 5-position of the pyridine ring. This compound is known for its light-yellow to yellow powder or crystalline form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-iodonicotinate typically involves the iodination of ethyl 2-amino-nicotinate. A common method includes the reaction of ethyl 2-amino-nicotinate with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azido or thiol-substituted derivatives.
Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
Ethyl 2-amino-5-iodonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-iodonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 2-amino-3-iodonicotinate
- Ethyl 2-amino-4-iodonicotinate
- Ethyl 2-amino-6-iodonicotinate
Comparison: Ethyl 2-amino-5-iodonicotinate is unique due to the position of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 2-amino-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERJZVFGXIAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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